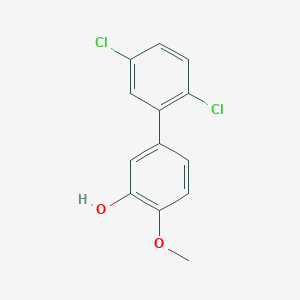

5-(2,5-Dichlorophenyl)-2-methoxyphenol

CAS No.: 1261922-59-1

Cat. No.: VC11729380

Molecular Formula: C13H10Cl2O2

Molecular Weight: 269.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261922-59-1 |

|---|---|

| Molecular Formula | C13H10Cl2O2 |

| Molecular Weight | 269.12 g/mol |

| IUPAC Name | 5-(2,5-dichlorophenyl)-2-methoxyphenol |

| Standard InChI | InChI=1S/C13H10Cl2O2/c1-17-13-5-2-8(6-12(13)16)10-7-9(14)3-4-11(10)15/h2-7,16H,1H3 |

| Standard InChI Key | VWRCADFWEGGEHC-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)Cl)O |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)Cl)O |

Introduction

The compound’s electron-withdrawing chlorine atoms and methoxy group influence its reactivity, enhancing stability against oxidation compared to non-substituted phenols .

Synthesis and Industrial Production

Friedel-Crafts Acylation Route

A patent (CN104591973A) describes a pathway for synthesizing dichlorophenol derivatives :

-

Friedel-Crafts acylation: Reacting 1,2,4-trichlorobenzene with acetyl chloride in the presence of AlCl yields 2,5-dichloroacetophenone.

-

Baeyer-Villiger oxidation: Treating the ketone with a peracid (e.g., peracetic acid) forms an acetate intermediate.

-

Hydrolysis: Alkaline hydrolysis of the acetate produces 2,5-dichlorophenol.

For 5-(2,5-dichlorophenyl)-2-methoxyphenol, additional steps would involve:

-

Methoxy group introduction: Protecting the phenol group followed by methylation (e.g., using dimethyl sulfate).

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures .

Yield Optimization

-

Catalyst selection: Scandium triflate improves Baeyer-Villiger oxidation efficiency (yield >90%) .

-

Solvent systems: Dichloromethane-acetone mixtures reduce side reactions .

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| IR (KBr) | 3350 cm (O-H), 1260 cm (C-O) | Phenolic and methoxy groups |

| H NMR | δ 6.8–7.4 (aromatic H), δ 3.9 (OCH) | Substituent positions |

| GC-MS | m/z 277 (M), 241 (M-Cl) | Molecular ion fragmentation |

Chromatographic Methods

Applications and Industrial Relevance

Agrochemical Intermediates

-

Herbicide synthesis: Dichlorophenol derivatives are precursors to dicamba, a broadleaf herbicide .

-

Patent analysis: CN104591973A highlights scalable production with minimal waste .

Pharmaceutical Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume